molecular formula C8H13N3O B11821267 N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B11821267
M. Wt: 167.21 g/mol
InChI Key: SMSZXJUIBZVLLN-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is a chemical compound of significant interest in advanced research and development due to its unique molecular architecture. This compound features a pyrazole ring system, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The presence of the hydroxylamine and imine functional groups provides reactive handles for further chemical modification, making this molecule a valuable building block for synthesizing more complex chemical entities. Researchers are exploring its potential as a key intermediate in the development of novel active molecules. Compounds containing the 3,5-dimethylpyrazole moiety are investigated across various fields, including the design of kinase inhibitors for targeted therapies and the development of agrochemicals such as nitrification inhibitors to enhance nitrogen use efficiency in agriculture . The dimethylamine pharmacophore, a component of this structure, is a recognized feature in numerous FDA-approved drugs, contributing to properties like high solubility and bioavailability, and is found in agents with a wide spectrum of pharmacological activities . This reagent is intended for use by qualified researchers in discovery chemistry, method development, and material science. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZXJUIBZVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine (or hydroxylamine), carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that it can fit into specific pockets of target proteins, characterized by favorable binding free energy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine and related compounds:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Price (USD)
This compound Pyrazole-hydroxylamine Hydroxylamine, 3,5-dimethylpyrazole ~237.3 $197/250 mg
(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n) Hydrazonoyl chloride Bromophenyl, benzofuran, hydrazone ~463.7 N/A
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide (16a) Sulfone-hydrazide Chlorophenyl, sulfone, benzohydrazide ~484.9 N/A
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyrazole-pyran hybrid Amino, hydroxy, cyano groups ~346.3 N/A

Key Observations :

  • Pyrazole-pyran hybrids (11a) exhibit hydrogen-bonding capacity via amino and hydroxy groups .
  • Stability: Sulfones (e.g., 16a) are generally more stable than hydroxylamines due to the electron-withdrawing sulfonyl group. Hydrazonoyl chlorides (14n) are prone to hydrolysis .

Economic and Commercial Considerations

sc-353270 is priced lower than bulkier azoles (e.g., sc-350156 at $487/1 g), suggesting simpler synthesis or higher commercial availability. However, its cost exceeds simpler pyrazole derivatives like sc-350662 ($188/250 mg), likely due to the hydroxylamine group’s specialized applications .

Biological Activity

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and as a modulator of autophagy. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula for this compound is C8H15N3O. The compound features a hydroxylamine functional group attached to a pyrazole derivative, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key biological activities of compounds related to this compound:

  • Anticancer Activity : Compounds derived from 3,5-dimethylpyrazole have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells . These compounds were shown to reduce mTORC1 activity and enhance autophagy, indicating a potential mechanism for their anticancer effects.
  • Autophagy Modulation : The modulation of autophagic pathways has been observed in studies involving pyrazole derivatives. Specifically, the accumulation of LC3-II protein and abnormal LC3 punctae were noted when these compounds were tested under starvation conditions, suggesting interference with autophagic flux .

Study 1: Anticancer Efficacy

A study synthesized various 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime ester derivatives to evaluate their cytotoxic effects against neuroblastoma and fibroblast cell lines. The results indicated that several compounds exhibited approximately 50–60% inhibition against SH-SY5Y neuroblastoma cells at 100 μM concentrations while showing minimal toxicity towards healthy fibroblast cells .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. The study identified that modifications in the pyrazole ring significantly influenced the antiproliferative activity and metabolic stability of these compounds .

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (µM)Mechanism of Action
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAntiproliferativeMIA PaCa-2<0.5mTORC1 inhibition, autophagy induction
1-(2-naphthyl)-2-(3,5-dimethyl-pyrazol-1-yl)ethanoneCytotoxicitySH-SY5Y100Selective toxicity towards cancer cells
Various oxime ester derivativesCytotoxicityL929 (Fibroblast)>100Minimal toxicity towards healthy cells

Q & A

Q. Table 1: Example Crystallographic Parameters ()

ParameterValue (Ir Complex)Value (Cu Complex)
Space groupP21/cP21/c
a (Å)10.127113.365
b (Å)19.17117.8602
c (Å)14.315423.404
β (°)-102.315
V (ų)2402.12402.1

What strategies address data discrepancies in crystallographic refinement using SHELX?

Advanced Research Question
Discrepancies in SHELX refinement (e.g., high R-factors, residual electron density) arise from disordered solvent, twinning, or incorrect space group assignment. Mitigation strategies include:

  • Twinned Data : Use the TWIN and BASF commands in SHELXL to model twin domains ().
  • Disordered Solvent : Apply SQUEEZE (PLATON) to mask unmodeled electron density.
  • Validation Tools : Cross-check with CIF validation reports (IUCr standards) and ADDSYM (check for missed symmetry).
  • High-Resolution Data : Ensure redundancy (≥4) and completeness (>95%) to reduce noise ().

How can researchers analyze ligand coordination behavior in metal complexes derived from this compound?

Advanced Research Question
The compound acts as a bidentate ligand via its pyrazole-N and hydroxylamine-O atoms. Experimental approaches include:

  • Magnetic Susceptibility : Determine metal oxidation states (e.g., Cu(II) in ).
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ≈ 600 nm for octahedral Cu(II); ).
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances (e.g., Ir–N ≈ 2.05 Å; ).
  • DFT Calculations : Optimize coordination geometries (e.g., using Gaussian09) and compare with SCXRD data ().

How do steric and electronic effects of the 3,5-dimethylpyrazole group influence reactivity?

Advanced Research Question
The 3,5-dimethyl groups:

  • Steric Effects : Shield the pyrazole-N, directing reactivity to the hydroxylamine moiety (e.g., selective alkylation; ).
  • Electronic Effects : Electron-donating methyl groups enhance pyrazole basicity, stabilizing metal complexes (e.g., Ir(III) in ).
  • Comparative Studies : Replace with bulkier groups (e.g., tert-butyl) and monitor changes in reaction rates (kinetics) or coordination stability (thermogravimetric analysis).

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